3-Iodo-7-azaindole-5-carboxylic acid

Description

Chemical Identity and Nomenclature

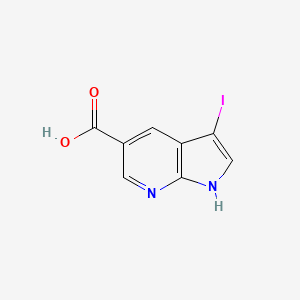

The compound is systematically named 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid , reflecting its fused bicyclic structure containing a pyrrole ring (five-membered) and a pyridine ring (six-membered). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1060816-80-9 | |

| Molecular Formula | C₈H₅IN₂O₂ | |

| Molecular Weight | 288.04 g/mol | |

| SMILES | O=C(C₁=CC₂=C(NC=C₂I)N=C₁)O | |

| IUPAC Name | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |

Alternative names include This compound and 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . The carboxylic acid group at position 5 and iodine at position 3 define its reactivity, enabling participation in cross-coupling reactions and hydrogen-bonding interactions.

Historical Context in Heterocyclic Chemistry

Azaindoles emerged as critical scaffolds in the mid-20th century, with synthetic methodologies advancing significantly after the 1980s. The introduction of halogenated azaindoles, such as this compound, coincided with the rise of transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings), where iodine serves as a leaving group. Early work on azaindoles focused on their natural occurrence in alkaloids, but synthetic derivatives like this compound gained prominence for their tunable electronic properties.

Position within Azaindole Chemistry Framework

Azaindoles are classified by the position of the nitrogen atom in the pyridine ring. As a 7-azaindole , this compound features a nitrogen at the 7th position (equivalent to the 3rd position in the pyridine ring). Its structural features distinguish it from other isomers:

| Feature | This compound | 4-Azaindole Derivatives |

|---|---|---|

| Nitrogen Position | Pyridine ring (position 3) | Pyridine ring (position 4) |

| Reactivity | Iodine enables cross-coupling | Less reactive halogens |

| Hydrogen Bonding | Carboxylic acid enhances solubility | Limited functional groups |

The iodine atom facilitates palladium-catalyzed reactions, while the carboxylic acid group allows for salt formation or esterification.

Significance in Structure-Based Chemical Research

This compound is pivotal in drug discovery due to its dual functional groups:

- Iodine : Serves as a site for diversification via Sonogashira or Heck couplings.

- Carboxylic Acid : Enables hydrogen bonding with biological targets (e.g., kinase ATP pockets).

Recent studies highlight its use in synthesizing kinase inhibitors, where the azaindole core mimics purine nucleotides. Additionally, its planar structure aids in π-stacking interactions with aromatic residues in proteins.

Tables and Analysis

Table 1: Comparative Reactivity of Halogenated Azaindoles

| Compound | Halogen | Key Reactions | Applications |

|---|---|---|---|

| This compound | I | Cross-coupling, iodination | Kinase inhibitors, OLEDs |

| 5-Bromo-7-azaindole | Br | Nucleophilic substitution | Anticancer agents |

| 4-Chloro-7-azaindole | Cl | SNAr reactions | Antibacterial compounds |

Table 2: Synthetic Routes to this compound

| Method | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| Direct iodination | 7-Azaindole-5-carboxylic acid | 60–75 | |

| Zincke nitrile cyclization | Primary amines | 25–95 |

Structure

2D Structure

Properties

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQBSSMJOSBURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901221002 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-80-9 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Azaindole derivatives have been known to interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Kinase inhibitors, which include azaindole derivatives, can affect a wide range of pathways, including signal transduction pathways.

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier.

Biochemical Analysis

Biochemical Properties

3-Iodo-7-azaindole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acrosin inhibitors and other proteases. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial in regulating biochemical pathways. Additionally, this compound may interact with proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the overall impact of this compound on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The distribution of this compound can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall function within the cell.

Biological Activity

3-Iodo-7-azaindole-5-carboxylic acid is a compound belonging to the azaindole family, which has garnered attention for its diverse biological activities, particularly in cancer research and drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structural Characteristics

The structure of this compound features a fused ring system that includes nitrogen atoms, contributing to its unique chemical properties and biological interactions. The presence of the iodine substituent at the 3-position enhances its lipophilicity and may influence binding affinity to biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of 7-azaindoles, including this compound, exhibit significant anticancer activity. For instance:

- DDX3 Inhibition : A derivative compound showed effective inhibition of DDX3, a helicase involved in tumorigenesis. The compound displayed an IC of 16.96 µM against HeLa cells and lower values against breast cancer cell lines MCF-7 and MDA MB-231 .

- Kinase Inhibition : Azaindole derivatives have been shown to inhibit various kinases, which play crucial roles in cell proliferation and survival. For example, compounds targeting Cdc7 kinase have been developed from the azaindole framework .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at different positions on the azaindole core. Research indicates that:

- Substitutions at the 3 and 5 positions are crucial for maintaining potency against Trypanosoma brucei (the causative agent of sleeping sickness) with pEC values exceeding 7.0 for certain analogs .

- Methylation or tosylation at the indole nitrogen results in a loss of activity, indicating the importance of specific hydrogen bonding interactions within the target binding sites .

Research Findings

A comprehensive evaluation of various studies reveals several key findings regarding the biological activity of this compound:

| Study | Biological Activity | IC | Target |

|---|---|---|---|

| Study A | DDX3 inhibition | 16.96 µM | HeLa Cells |

| Study B | Cdc7 kinase inhibition | Varies | Cancer Cells |

| Study C | Anti-proliferative | Varies | Various Cancer Lines |

Case Study 1: DDX3 Inhibition in Cancer Therapy

In a study focused on cervical squamous cell carcinoma, the expression levels of DDX3 were evaluated, revealing its dual role as both a tumor suppressor and an oncogene. The synthesized derivative exhibited significant cytotoxic effects on cancer cell lines through targeted inhibition of DDX3, suggesting its potential as a therapeutic agent against drug-resistant cancers .

Case Study 2: Kinase Inhibitors

The design and synthesis of novel kinase inhibitors based on the azaindole scaffold have shown promising results in preclinical models. These inhibitors demonstrated selective activity against specific kinases involved in cancer progression, highlighting their potential for development into effective anticancer therapies .

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Iodo-7-azaindole-5-carboxylic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as kinase inhibitors, particularly in the context of cancer therapy. The azaindole framework has shown promise in designing inhibitors for cyclin-dependent kinases (CDKs) and other related enzymes.

Case Study: Kinase Inhibition

A study highlighted the use of azaindole derivatives, including those derived from 3-iodo-7-azaindole, in the development of selective inhibitors for CDK1, CDK2, and CDK9. The best inhibitors exhibited nanomolar IC50 values, indicating high potency against these targets. The structure-activity relationship (SAR) studies revealed that modifications at the 3 and 5 positions of the azaindole core significantly influenced inhibitory activity and selectivity .

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 34d | CDK1 | 240 | High |

| 34d | CDK2 | 1600 | Moderate |

| 34d | CDK9 | 31 | Very High |

Antiparasitic Activity

Research has also identified 3-Iodo-7-azaindole derivatives as potential treatments for neglected tropical diseases, such as human African trypanosomiasis (HAT). A series of compounds based on this scaffold were identified as effective growth inhibitors of Trypanosoma brucei, the causative agent of HAT. The hit-to-lead optimization process focused on enhancing potency while improving pharmacokinetic properties .

Case Study: Antitrypanosomal Compounds

In a high-throughput screening (HTS) campaign, several compounds were identified with promising activity against T. brucei. The most potent compound demonstrated an effective concentration (pEC50) greater than 7.0, highlighting its potential as a lead candidate for further development .

| Compound | pEC50 | Toxicity Profile |

|---|---|---|

| NEU-1207 | >7.0 | Low |

| NEU-1208 | >7.0 | Low |

| NEU-1209 | <6.5 | Moderate |

Structural Modifications and SAR Studies

The versatility of this compound allows for extensive structural modifications that can enhance its biological activity. SAR studies have shown that substituents at various positions can significantly alter the compound's efficacy and selectivity for specific targets.

Key Findings from SAR Studies

- Methylation or tosylation at the indole nitrogen resulted in a loss of activity against T. brucei.

- Substituents at the 3 and 5 positions were interchangeable without substantial loss of activity, indicating flexibility in design .

- Introduction of aliphatic groups at the 3-position improved solubility while maintaining anti-trypanosomal activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-iodo-7-azaindole-5-carboxylic acid with structurally related compounds:

Key Observations :

- Molecular Weight : The iodine atom in this compound contributes to its higher molecular weight compared to chloro- or methyl-substituted analogs.

- Substituent Effects : The carboxylic acid group at C5 distinguishes it from indole-3-carboxylic acid (C3 substitution) and 7-chloro-3-methyl-1H-indole-2-carboxylic acid (C2 substitution). This positional variation likely influences solubility, acidity, and intermolecular interactions.

- Stability : The requirement for low-temperature storage (2–8°C) suggests greater sensitivity compared to simpler indole derivatives, which are often stable at room temperature .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Iodo-7-azaindole-5-carboxylic acid generally follows a multi-step pathway starting from commercially available 7-azaindole or its derivatives. The key steps involve:

Electrophilic Iodination of 7-Azaindole

A common initial step is the selective iodination at the 3-position of 7-azaindole:

- Reagents and Conditions: N-iodosuccinimide (NIS) is employed as the iodine source, often in the presence of a base such as potassium hydroxide (KOH) in dichloromethane (DCM).

- Outcome: This reaction yields 3-iodo-7-azaindole with high regioselectivity and yields up to 95% as reported in related synthetic studies.

Introduction of the Carboxylic Acid Group at the 5-Position

The carboxylic acid group at the 5-position can be introduced via:

- Oxidation and functional group transformation steps: For example, oxidation of intermediate azaindole derivatives using meta-chloroperbenzoic acid (mCPBA) to form N-oxides facilitates subsequent electrophilic substitution reactions such as chlorination or carboxylation.

- Alternative approaches: Direct lithiation followed by carboxylation with carbon dioxide (CO2) or palladium-catalyzed coupling reactions with appropriate carboxylate precursors.

Palladium-Catalyzed Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl groups at specific positions on azaindole scaffolds and can be adapted for halogenated azaindoles like 3-iodo derivatives.

- Catalysts and Ligands: Palladium complexes such as Pd2(dba)3 combined with phosphine ligands (e.g., SPhos) are employed to catalyze these couplings under mild conditions.

- Reaction Conditions: Typical solvents include toluene/ethanol mixtures; bases like cesium carbonate (Cs2CO3) are used to facilitate the reaction at temperatures ranging from 60 °C to 110 °C.

- Yields: These methods achieve good to excellent yields (67–93% for monoaryl derivatives and 43–88% for diaryl derivatives), demonstrating efficiency and selectivity.

Stepwise Synthesis Example

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Electrophilic iodination | N-iodosuccinimide, KOH, DCM | 3-Iodo-7-azaindole | 95 |

| 2 | Oxidation to N-oxide | mCPBA, Et_2O | N-oxide intermediate | 57 |

| 3 | Electrophilic chlorination/carboxylation | Various | 5-chloro or 5-carboxy derivatives | Variable |

| 4 | Suzuki-Miyaura coupling | Pd2(dba)3, SPhos, Cs2CO3, toluene/ethanol | This compound or derivatives | 67–93 |

Research Findings and Optimization

- The iodination step is highly efficient and selective, providing a robust intermediate for further functionalization.

- The use of N-oxides as intermediates facilitates regioselective substitutions at the 5-position.

- Palladium-catalyzed cross-coupling reactions provide versatility in modifying the azaindole core, enabling the synthesis of various derivatives including this compound.

- Optimizing ligand and catalyst loadings, reaction temperature, and solvent systems is crucial for maximizing yield and purity.

- These synthetic methods are adaptable for preparing derivatives with potential biological activities such as kinase inhibition or anti-parasitic effects, highlighting the compound’s utility in drug discovery.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Comments | Yield Range |

|---|---|---|---|---|

| Electrophilic Iodination | N-iodosuccinimide, KOH | DCM, room temp | High regioselectivity at C3 | ~95% |

| Oxidation to N-oxide | mCPBA | Et_2O, room temp | Facilitates further substitution | ~57% |

| Electrophilic Substitution (Carboxylation/Chlorination) | Various | Controlled conditions | Enables 5-position functionalization | Variable |

| Suzuki-Miyaura Cross-Coupling | Pd2(dba)3, SPhos, Cs2CO3 | Toluene/ethanol, 60–110 °C | Versatile for arylation | 67–93% |

Q & A

Q. What are the optimal synthetic routes for preparing 3-iodo-7-azaindole-5-carboxylic acid, and how can purity be validated?

- Methodological Answer : A common approach involves halogenation of 7-azaindole-5-carboxylic acid derivatives using iodine sources (e.g., N-iodosuccinimide) under acidic conditions. For example:

Dissolve 7-azaindole-5-carboxylic acid in a mixture of acetic acid and sulfuric acid.

Add N-iodosuccinimide (1.1 equiv) and stir at 60°C for 6–8 hours .

Isolate the product via vacuum filtration and recrystallize from DMF/acetic acid .

Purity validation requires HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting material and regioselectivity of iodination. Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]⁺ .

Q. How can researchers characterize the solubility and stability of this compound in common solvents?

- Methodological Answer : Conduct a phased solubility analysis:

Prepare saturated solutions in water, DMSO, methanol, and THF at 25°C.

Filter undissolved material and quantify solubility via UV-Vis spectroscopy (λmax ~280 nm) .

Assess stability by incubating solutions at 4°C, 25°C, and 40°C for 72 hours, monitoring degradation via TLC (silica gel, ethyl acetate/hexane) .

Typical Results:

| Solvent | Solubility (mg/mL) | Stability (72h) |

|---|---|---|

| DMSO | >50 | Stable |

| Methanol | 15–20 | Partial hydrolysis |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

¹H NMR : Verify aromatic proton shifts (δ 8.2–8.5 ppm for H-2 and H-4) and absence of non-equivalent protons .

¹³C NMR : Identify the carboxylic carbon (δ ~170 ppm) and C-I coupling (δ ~95 ppm) .

IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

X-ray Crystallography (if crystalline): Resolve regiochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for drug discovery?

- Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings:

Suzuki Reaction : React with arylboronic acids (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C .

Ullmann Coupling : Employ CuI (10 mol%) and 1,10-phenanthroline in DMSO at 120°C to install heteroaryl groups .

Monitor reaction progress via LC-MS and isolate products using preparative HPLC.

Q. What density functional theory (DFT) parameters are relevant for modeling the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for lighter atoms and LANL2DZ for iodine :

Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Compute electrostatic potential maps to identify nucleophilic/electrophilic sites.

Example Data:

| Property | Value (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| Band Gap | 4.4 |

Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives?

- Methodological Answer :

Synthesize analogs with variations at the 3-iodo and 5-carboxylic acid positions.

Test in vitro bioactivity (e.g., kinase inhibition) using fluorescence polarization assays .

Correlate electronic (Hammett σ constants) and steric (Taft parameters) effects with IC₅₀ values.

SAR Trends:

Q. What are the challenges in handling this compound under inert conditions, and how can they be mitigated?

- Methodological Answer : Challenges include air sensitivity and iodine sublimation:

Use Schlenk lines or gloveboxes for synthesis and storage.

Stabilize solutions with 1% (v/v) TFA to prevent decarboxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.